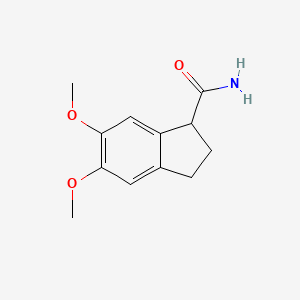
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide: is a chemical compound with the molecular formula C12H15NO3 It is a derivative of indene, a bicyclic hydrocarbon, and features methoxy groups at the 5 and 6 positions, as well as a carboxamide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Michael Addition Reaction: This compound undergoes a Michael addition reaction with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole.
Hydrolysis and Amide Formation: The resulting product is then hydrolyzed and converted into the carboxamide derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific enzymes and receptors .
Medicine: The compound is being investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease. Its derivatives have been found to inhibit certain enzymes involved in these diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of certain kinases, such as discoidin domain receptor 1 (DDR1), by binding to their active sites . This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
5,6-Dimethoxy-1-indanone: A precursor in the synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxamide.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another related compound used in Michael addition reactions.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A compound with similar structural features and biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
130489-92-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indene-1-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-7-3-4-8(12(13)14)9(7)6-11(10)16-2/h5-6,8H,3-4H2,1-2H3,(H2,13,14) |
InChI Key |
CZDVIEYOZSPFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















